molecular formula C16H15ClN2O4S B12489062 Methyl {[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl}carbamate

Methyl {[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl}carbamate

Cat. No.: B12489062
M. Wt: 366.8 g/mol
InChI Key: ZEZQGQBXNPRDLT-UHFFFAOYSA-N
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Description

METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a carbamate group, a chlorinated aromatic ring, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE typically involves the reaction of 3-chloro-4-(4-methoxyphenoxy)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like triethylamine to facilitate the formation of the carbamothioyl group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(METHYLTHIO)PHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
  • 3-METHYL-4-(METHYLTHIO)PHENYL N-(2-CHLORO-4-METHOXYPHENYL)CARBAMATE
  • 4-CHLORO-3-METHYLPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE

Uniqueness

METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15ClN2O4S

Molecular Weight

366.8 g/mol

IUPAC Name

methyl N-[[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C16H15ClN2O4S/c1-21-11-4-6-12(7-5-11)23-14-8-3-10(9-13(14)17)18-15(24)19-16(20)22-2/h3-9H,1-2H3,(H2,18,19,20,24)

InChI Key

ZEZQGQBXNPRDLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=S)NC(=O)OC)Cl

Origin of Product

United States

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